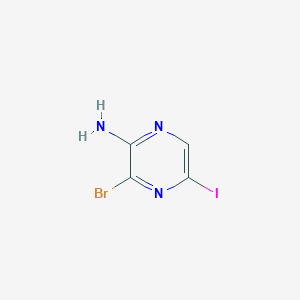

3-Bromo-5-iodopyrazin-2-amine

描述

Contextualization of Halogenated Aminopyrazines in Synthetic Chemistry

Halogenated aminopyrazines are a pivotal class of building blocks in synthetic chemistry, prized for their role as functionalized starting materials in the creation of complex nitrogen heterocycles. thieme.dethieme.de These compounds, which include those with bromine, chlorine, and iodine substituents, are instrumental in the synthesis of molecules with significant biological activity. The presence of both a halogen and an amino group on the pyrazine (B50134) ring offers a unique combination of reactivity and selectivity. The amino group can influence the electronic properties of the ring and direct the course of reactions, while the halogen atoms serve as versatile sites for cross-coupling reactions, nucleophilic substitutions, and other transformations.

The strategic placement of different halogens on the aminopyrazine core, as seen in dihaloaminopyrazines, allows for sequential and site-selective reactions. This differential reactivity is a powerful tool for synthetic chemists, enabling the construction of intricate molecular architectures with a high degree of control. For instance, the varying reactivity of carbon-bromine versus carbon-iodine bonds in palladium-catalyzed cross-coupling reactions can be exploited to introduce different substituents at specific positions. Research has demonstrated that microwave-assisted methods can be particularly effective for the halogenation of 2-aminopyrazine (B29847), leading to both mono- and dihalogenated products in high yields. thieme.dethieme.dethieme-connect.com

Significance of 3-Bromo-5-iodopyrazin-2-amine as a Versatile Synthetic Intermediate

Among the dihaloaminopyrazines, this compound stands out as a particularly valuable and versatile synthetic intermediate. bldpharm.comlookchem.comsigmaaldrich.comnih.gov Its structure, featuring a bromine atom at the 3-position, an iodine atom at the 5-position, and an amino group at the 2-position, provides a rich platform for a multitude of chemical modifications.

The distinct electronic and steric environments of the bromine and iodine substituents allow for highly selective chemical manipulations. This is especially evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino group plays a crucial role in these reactions by stabilizing the reaction intermediates, which in turn facilitates selective substitution of the bromine atom while leaving the iodine atom intact for subsequent functionalization. This regioselective reactivity is a cornerstone of its utility, enabling the stepwise introduction of different molecular fragments.

Furthermore, this compound has been instrumental in the synthesis of complex molecules like coelenterazine (B1669285) and its analogs, which are important in the study of bioluminescence. clockss.org In these syntheses, the compound's ability to undergo regio- and chemo-selective cross-coupling reactions is leveraged to create a variety of aminopyrazine derivatives with diverse substituents. clockss.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1449112-32-6 |

| Molecular Formula | C4H3BrIN3 |

| Molecular Weight | 299.90 g/mol |

| Appearance | Varies, often a powder or crystalline solid |

| Purity | Typically ≥99% |

| Key Applications | Pharmaceutical intermediates, building block for complex heterocycles |

Overview of Research Landscape for Dihaloaminopyrazine Scaffolds

The research landscape for dihaloaminopyrazine scaffolds is broad and dynamic, driven by their potential in medicinal chemistry and materials science. These scaffolds are recognized as important substructures in a variety of biologically active compounds. For example, halogenated aminopyrazines have been investigated for their potential as corrosion inhibitors for metals in acidic environments. researchgate.net

The ability to selectively functionalize dihaloaminopyrazines makes them attractive starting points for the development of compound libraries for drug discovery. Research has shown that even subtle changes in the substitution pattern on the pyrazine ring can lead to significant differences in biological activity. For instance, 2-Amino-3,5-dibromopyrazine (B131937) is considered an excellent starting material for the synthesis of other nitrogen heterocycles. thieme-connect.com

The synthetic utility of these scaffolds extends beyond simple substitution reactions. They serve as precursors for the synthesis of more complex heterocyclic systems, such as pteridines and thiazolo[4,5-b]pyrazines. chemsrc.com The ongoing exploration of new synthetic methodologies and the application of these scaffolds in the design of novel functional molecules continue to be active areas of research. researchgate.netresearchgate.netmdpi.com

属性

IUPAC Name |

3-bromo-5-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJKBRAHGRAHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856133 | |

| Record name | 3-Bromo-5-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449112-32-6 | |

| Record name | 3-Bromo-5-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Iodopyrazin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For 3-bromo-5-iodopyrazin-2-amine, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds of the pyrazine (B50134) ring.

A logical retrosynthetic approach would first disconnect the bromo and iodo substituents, leading back to the parent pyrazin-2-amine. This simplifies the target to a more fundamental heterocyclic core. Further disconnection of the pyrazine ring itself suggests precursors that can form the six-membered ring through cyclization reactions. The key challenge in the forward synthesis is the regioselective introduction of the bromine and iodine atoms at positions 3 and 5, respectively, while the amino group is present at position 2. The directing effects of the amino group are crucial in determining the outcome of the halogenation steps.

Precursor Synthesis and Pyrazine Ring Formation Approaches

The construction of the pyrazine core is a fundamental aspect of the synthesis of this compound. Several methods exist for forming the pyrazine ring, which can then be further functionalized.

Cyclocondensation Reactions to Form the Pyrazine Core

A common and effective method for synthesizing the pyrazine ring is through the cyclocondensation of α-dicarbonyl compounds with 1,2-diamines. jlu.edu.cnarkat-usa.org This reaction, often carried out in protic solvents, leads to the formation of the aromatic pyrazine system. jlu.edu.cn For the synthesis of aminopyrazines, precursors such as α-amino ketones or related derivatives can be utilized in condensation reactions. clockss.org The reaction of 1,2-diaminomaleonitrile with 1,2-diones is another versatile route to substituted pyrazines. arkat-usa.org

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,2-Diketone | 1,2-Diamine | Pyrazine Derivative | jlu.edu.cn |

| α-Amino Ketone | - | Pyrazine Derivative | clockss.org |

| 1,2-Diaminomaleonitrile | 1,2-Dione | Substituted Pyrazine | arkat-usa.org |

Functional Group Interconversions on Existing Pyrazine Systems

An alternative to de novo ring synthesis is the modification of a pre-existing pyrazine ring. This approach involves functional group interconversions to introduce the desired amine and halogen substituents. For instance, a readily available halopyrazine can undergo nucleophilic aromatic substitution (SNAr) with an amine source to introduce the amino group. rsc.org Conversely, an existing amino group can be used to direct the regioselective introduction of halogens.

Regioselective Halogenation Protocols

The precise installation of bromine and iodine atoms onto the pyrazin-2-amine core is the most critical and challenging aspect of the synthesis of this compound. The electron-donating amino group strongly activates the pyrazine ring towards electrophilic substitution and directs incoming electrophiles to specific positions.

Selective Bromination of Pyrazin-2-amine Derivatives

The bromination of 2-aminopyrazine (B29847) derivatives can be achieved using various brominating agents. The amino group typically directs bromination to the 3- and 5-positions. Achieving selective monobromination or controlling the dibromination requires careful optimization of reaction conditions. Reagents such as N-bromosuccinimide (NBS) are commonly employed for the bromination of 2-aminopyrazine. d-nb.infothieme.de Studies have shown that using NBS in acetonitrile (B52724) can lead to good yields of brominated products, and microwave assistance can enhance the reaction efficiency. d-nb.infothieme.dethieme-connect.com Depending on the equivalents of NBS used, either 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) can be obtained with high selectivity. thieme.de Another method involves using 1-butylpyridinium (B1220074) bromide as a bromine source with hydrogen peroxide as an oxidant for regioselective 5-bromination. researchgate.net

| Substrate | Reagent | Product | Conditions | Reference |

| 2-Aminopyrazine | NBS | 2-Amino-5-bromopyrazine | 1.1 eq. NBS, MeCN, r.t. | d-nb.info |

| 2-Aminopyrazine | NBS | 2-Amino-3,5-dibromopyrazine | 3.3 eq. NBS, MeCN | d-nb.info |

| 2-Aminopyridines | 1-Butylpyridinium Bromide / H₂O₂ | 5-Bromo-2-aminopyridines | - | researchgate.net |

Selective Iodination of Pyrazin-2-amine Derivatives

The iodination of 2-aminopyrazine is generally more challenging than bromination, often resulting in lower yields. d-nb.infothieme-connect.com Various iodinating agents have been explored, including N-iodosuccinimide (NIS). d-nb.infothieme-connect.com Reactions with NIS in solvents like acetonitrile or methanol (B129727) have been reported, but often with poor to moderate success. d-nb.info A more effective method for the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) involves the iodination of 2-amino-5-bromopyridine (B118841) using a mixture of potassium iodate (B108269) and potassium iodide in sulfuric acid, which yields the desired product in good yield. ijssst.info While this is on a pyridine (B92270) system, similar strategies can be adapted for pyrazines. The use of molecular iodine in the presence of a base like lithium diisopropylamide (LDA) has also been shown to produce monoiodinated pyrazines. d-nb.info

| Substrate | Reagent | Product | Conditions | Yield | Reference |

| 2-Aminopyrazine | NIS | 2-Amino-5-iodopyrazine | MeCN | Poor | d-nb.info |

| 2-Aminopyrazine | I₂ / LDA | Monoiodinated Pyrazine | - | 39% | d-nb.info |

| 2-Amino-5-bromopyridine | KIO₃ / KI / H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 100 °C | 73.7% | ijssst.info |

The synthesis of this compound necessitates a strategic combination of pyrazine ring formation and highly regioselective halogenation steps. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the synthesis. Careful control of reaction conditions is paramount to achieve the desired substitution pattern and avoid the formation of isomeric byproducts.

Sequential Halogenation Strategies for Differential Functionalization

One of the primary challenges in the synthesis of dihalogenated aminopyrazines is controlling the regioselectivity of the halogenation reactions. The presence of the activating amino group directs electrophilic substitution primarily to the 3 and 5 positions of the pyrazine ring.

A common and effective strategy involves a two-step process:

Monobromination: The initial step typically involves the selective bromination of 2-aminopyrazine at the 5-position. This is often accomplished using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as acetonitrile. d-nb.infothieme.de The use of 1.1 equivalents of NBS at room temperature has been shown to produce 2-amino-5-bromopyrazine in high yield. d-nb.info

Iodination: The subsequent iodination of 2-amino-5-bromopyrazine at the 3-position yields the target compound, this compound. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS). However, studies have shown that the iodination of 2-aminopyrazine derivatives can be challenging, often resulting in lower yields compared to bromination or chlorination. d-nb.info Alternative iodination methods, such as the use of iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent, may also be employed. For instance, a method involving potassium iodate and potassium iodide in the presence of sulfuric acid has been successfully used for the iodination of a similar substrate, 2-amino-5-bromopyridine, and could be adapted for this synthesis. ijssst.info

The reverse sequence, iodination followed by bromination, is also a feasible pathway. The choice of the sequence may depend on the reactivity of the intermediates and the ease of purification at each stage.

Palladium-Catalyzed Pyrazine Annulation Approaches (if applicable as a synthesis step)

Palladium-catalyzed annulation reactions are powerful tools for the construction of fused heterocyclic systems. However, these methods are generally not employed for the primary synthesis of the this compound core itself. Instead, this compound serves as a key precursor in subsequent palladium-catalyzed annulation and cross-coupling reactions. nih.govclockss.org

The differential reactivity of the bromine and iodine substituents in this compound under palladium catalysis is a significant advantage. The carbon-iodine bond is typically more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the carbon-bromine bond. This allows for selective functionalization at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the bromine atom at the 3-position available for a subsequent transformation. clockss.org This chemo- and regioselective reactivity is fundamental to the utility of this compound in building complex molecules. clockss.org

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Solvent Selection: Research has demonstrated that the choice of solvent plays a crucial role in the halogenation of 2-aminopyrazine. Acetonitrile has been identified as an ideal solvent for both chlorination and bromination reactions, leading to good yields. d-nb.infothieme.de

Temperature and Reaction Time: The reaction temperature can influence the rate and selectivity of the halogenation. For the monobromination of 2-aminopyrazine with NBS, conducting the reaction at room temperature has been shown to be effective. d-nb.info In many cases, the use of microwave irradiation can significantly reduce reaction times and improve yields, making it a valuable tool for optimization. d-nb.infothieme.de

Reagent Stoichiometry: The molar ratio of the halogenating agent to the 2-aminopyrazine substrate is a critical factor in controlling the extent of halogenation. For the synthesis of the monobrominated intermediate, using a slight excess (e.g., 1.1 equivalents) of NBS is often optimal. d-nb.info For the subsequent iodination, careful control of the stoichiometry of the iodinating agent is necessary to achieve the desired dihalogenated product without the formation of over-halogenated byproducts.

The following table summarizes the optimized conditions for the related halogenation of 2-aminopyrazine, which can inform the synthesis of this compound.

Interactive Data Table: Optimized Halogenation Conditions for 2-Aminopyrazine Derivatives

| Halogenation Step | Reagent (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |

| Monobromination | NBS (1.1) | Acetonitrile | Room Temp. | - | High | d-nb.info |

| Dibromination | NBS (3.3) | Acetonitrile | - | - | 38 | d-nb.info |

| Monoiodination | LDA, I2 | - | - | - | 39 | d-nb.info |

| Iodination (Pyridine) | KIO3, KI | H2SO4 (aq) | 100 °C | 1.5 h | 73.7 | ijssst.info |

| Monobromination (Pyridine) | NBS (1.05) | Acetone | 10 °C | 0.5 h | 95.0 | ijssst.info |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to make the synthesis more environmentally benign.

Atom Economy: The development of synthetic routes with high atom economy is a key principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. While halogenation reactions with N-halosuccinimides generate succinimide (B58015) as a byproduct, alternative halogenating agents or catalytic systems could potentially improve atom economy.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The use of acetonitrile, while effective, could potentially be replaced with greener alternatives where possible. Research into solvent-free reaction conditions or the use of water as a solvent, if feasible for the specific transformations, would represent a significant green advancement.

Catalytic Methods: The development of catalytic methods for halogenation can reduce the need for stoichiometric reagents and minimize waste. While not yet reported for this specific compound, research into catalytic halogenation of heterocyclic systems is an active area.

Energy Efficiency: The use of microwave-assisted synthesis, as mentioned for the halogenation of 2-aminopyrazine, aligns with the principles of green chemistry by reducing reaction times and, consequently, energy consumption. d-nb.infothieme.de

Minisci-Type Reactions: A broader green approach to functionalizing pyrazines involves Minisci-type reactions. These methods can cleanly and efficiently introduce alkyl and hydroxymethyl groups, eliminating the need for toxic catalysts and halogenated solvents. acs.org While not directly applicable to the synthesis of the bromo-iodo substituted target, this highlights a direction for future research in the greener functionalization of pyrazine derivatives.

Chemical Reactivity and Derivatization of 3 Bromo 5 Iodopyrazin 2 Amine

Reactivity of the Amino Group

The amino group at the C-2 position of the pyrazine (B50134) ring is a primary nucleophilic center. Its reactivity is modulated by the electronic properties of the pyrazine core and the halogen substituents. While the pyrazine ring is electron-deficient, the amino group can participate in a variety of reactions typical for aromatic amines.

The primary amino group of 3-bromo-5-iodopyrazin-2-amine is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-(3-bromo-5-iodopyrazin-2-yl)acetamide. Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), to furnish the corresponding sulfonamide. These reactions are fundamental for protecting the amino group or for introducing new functional moieties.

N-alkylation of the amino group in this compound can be accomplished using alkyl halides. However, direct alkylation of amino-heterocycles can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogens. More controlled alkylation can often be achieved through reductive amination, where the aminopyrazine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-arylation of the amino group, a key transformation in medicinal chemistry, can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting this compound with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The chemoselectivity of this reaction would need to be carefully controlled to favor N-arylation over C-C or C-N coupling at the halogenated positions.

The 2-amino group on the pyrazine ring can undergo diazotization upon treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a reactive pyrazin-2-diazonium salt intermediate. These diazonium salts are often unstable but are highly valuable synthetic intermediates that can be converted into a wide range of other functional groups through subsequent reactions.

For example, Sandmeyer-type reactions can be employed to replace the diazonium group with various substituents. The reaction of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively, at the C-2 position. Other transformations include the Schiemann reaction for the introduction of a fluoro group using fluoroboric acid, and hydrolysis to introduce a hydroxyl group. These transformations provide a powerful method for further functionalizing the pyrazine ring.

Chemoselective Functionalization of Halogen Substituents

The presence of two different halogens, bromine at C-3 and iodine at C-5, allows for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds is the basis for this selectivity. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. However, the electronic environment of the pyrazine ring can influence this reactivity, sometimes allowing for selective reaction at the C-3 position.

While the C-I bond is typically more reactive towards oxidative addition to a palladium(0) catalyst, the electronic environment of the pyrazine ring can lead to preferential reaction at the C-3 bromine. The positions ortho and para to the ring nitrogens in pyrazine are electron-deficient, which can influence the reactivity of the attached halogens. In some related dihalopyridine systems, selective coupling at the position analogous to C-3 has been observed. This site-selective reactivity is crucial for the stepwise elaboration of the this compound scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the case of this compound, it is possible to achieve chemoselective coupling of an aryl or vinyl boronic acid at the C-3 position, leaving the C-5 iodine intact for subsequent transformations. This selectivity is often achieved by careful selection of the palladium catalyst, ligand, base, and reaction conditions. The unprotected amino group can sometimes interfere with the catalytic cycle, but successful couplings on similar substrates are well-documented. nih.gov

Below is a table summarizing typical conditions and representative results for the Suzuki-Miyaura coupling at the C-3 position of related 3-bromo-2-aminopyridine and pyrimidine (B1678525) systems, which serve as a model for the expected reactivity of this compound.

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | Moderate to Good | nih.gov |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100 | Good | nih.gov |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | Good | nih.gov |

The strategic placement of three distinct functional groups—an amine and two different halogens—on the pyrazine ring of this compound makes it a versatile building block in organic synthesis. The differential reactivity of the bromine and iodine atoms, particularly in palladium-catalyzed cross-coupling reactions, allows for selective functionalization at either the C-3 or C-5 position. This selectivity is crucial for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at C-3 (Bromine)

The carbon-bromine bond at the C-3 position of the pyrazine ring is a key site for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. gold-chemistry.orgwikipedia.org In the context of this compound, this reaction is utilized to introduce alkyne moieties at the C-3 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The general scheme involves the reaction of the bromo-iodopyrazine with a terminal alkyne, leading to the corresponding 3-alkynyl-5-iodopyrazin-2-amine derivative.

The conditions for Sonogashira coupling can be tailored to be mild, often proceeding at room temperature, which is advantageous for substrates with sensitive functional groups. wikipedia.org The choice of palladium catalyst, ligands, and base can influence the reaction's efficiency and yield.

Representative Reaction Data for Sonogashira Coupling at C-3:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-5-iodopyrazin-2-amine | Varies | gold-chemistry.orgwikipedia.orgorganic-chemistry.org |

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. mychemblog.comwikipedia.org This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. mychemblog.com When applied to this compound, the Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the C-3 position.

The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a stoichiometric amount of base. mychemblog.comlibretexts.org The choice of ligand is critical to the success of the coupling, with different ligands being optimal for different types of amines. libretexts.org The reaction's versatility allows for the coupling of a wide array of amines, including aliphatic and aromatic amines, amides, and other nitrogen-containing heterocycles. mychemblog.com

Key Parameters in Buchwald-Hartwig Amination at C-3:

| Parameter | Description | Significance |

| Palladium Catalyst | Typically a Pd(0) or Pd(II) precursor. | Essential for the catalytic cycle. |

| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos). | Influences reaction rate and scope. researchgate.netnih.gov |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS). | Facilitates the deprotonation of the amine. libretexts.org |

| Solvent | Aprotic solvents like dioxane or toluene. | Provides the reaction medium. |

Both Negishi and Stille couplings are powerful palladium-catalyzed reactions for forming carbon-carbon bonds.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.org This method is known for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org In the case of this compound, an organozinc reagent can be coupled at the C-3 position to introduce alkyl, alkenyl, or aryl groups. researchgate.netorganic-chemistry.org

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the organic halide. wikipedia.org A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.org This reaction can be used to introduce a wide variety of organic residues at the C-3 position of the pyrazine ring. However, a notable drawback is the toxicity of the tin reagents. wikipedia.org

Comparison of Negishi and Stille Coupling at C-3:

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Negishi Coupling | Organozinc | High reactivity, broad scope. wikipedia.orgresearchgate.net | Sensitivity of organozinc reagents to air and moisture. |

| Stille Coupling | Organostannane | Air and moisture stable reagents. wikipedia.org | Toxicity of tin compounds. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions at C-5 (Iodine)

The carbon-iodine bond at the C-5 position is generally more reactive than the carbon-bromine bond at the C-3 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-5 position while leaving the C-3 bromine intact for subsequent transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, reacting an organoboron compound with an organic halide. nih.gov The reaction is valued for its mild conditions, the stability and low toxicity of the boronic acid reagents, and its broad functional group tolerance. nih.govnih.gov

In the context of this compound, the greater reactivity of the C-I bond allows for selective Suzuki-Miyaura coupling at the C-5 position. This enables the introduction of a diverse range of aryl and heteroaryl groups, leading to the synthesis of 3-bromo-5-aryl(heteroaryl)pyrazin-2-amines.

General Conditions for Selective Suzuki-Miyaura Coupling at C-5:

| Component | Typical Reagents/Conditions |

| Substrate | This compound |

| Boron Reagent | Aryl- or heteroarylboronic acid/ester |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Aqueous carbonate or phosphate (B84403) solution |

| Solvent | Toluene, dioxane, or DMF |

Similar to the reactivity at the C-3 position, the Sonogashira coupling can also be performed at the more reactive C-5 iodo position. wikipedia.orgnih.gov This allows for the selective introduction of terminal alkynes at this site. The reaction conditions are generally mild and tolerant of various functional groups. wikipedia.org The chemoselective nature of this reaction at the C-5 position is crucial for synthesizing intermediates that can be further functionalized at the C-3 position. nih.gov

Illustrative Reaction Scheme for Sonogashira Coupling at C-5: this compound + Terminal Alkyne --(Pd catalyst, CuI, Base)--> 3-Bromo-5-alkynylpyrazin-2-amine

The Buchwald-Hartwig amination can also be selectively carried out at the C-5 iodo position of this compound. youtube.com This palladium-catalyzed C-N bond formation allows for the introduction of a variety of amine nucleophiles. The higher reactivity of the C-I bond compared to the C-Br bond enables this selective transformation. illinois.edu This selectivity is a key synthetic strategy for building complex molecules where different amino groups are required at different positions on the pyrazine ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. mychemblog.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at C-5 (Iodine)

Negishi Coupling and Stille Coupling

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.org For a substrate like this compound, these reactions are crucial for introducing alkyl, alkenyl, or aryl substituents onto the pyrazine core.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and the reactivity of its organozinc reagents. nih.govresearchgate.net When applied to dihalogenated heterocycles, the reaction typically occurs at the most reactive halogen site. For this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-bromine bond, ensuring high selectivity. organic-chemistry.org

The Stille coupling utilizes an organotin reagent (organostannane) and a palladium catalyst. wikipedia.orgorganic-chemistry.org It is a versatile and widely used reaction in organic synthesis due to the stability of organostannanes to air and moisture. wikipedia.org Similar to the Negishi coupling, the reaction with this compound would proceed selectively at the C-I position. The choice of catalyst, ligands, and additives can be optimized to achieve high yields and prevent side reactions like homo-coupling of the stannane (B1208499) reagent. wikipedia.orgharvard.edulibretexts.org While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on similar dihalogenated pyrazines and other N-heterocycles. rsc.org

The table below summarizes typical conditions for these coupling reactions on related substrates.

| Reaction Type | Catalyst | Ligand | Organometallic Reagent | Solvent | Typical Yield |

| Negishi Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | SPhos or P(o-tol)₃ | R-ZnX | THF, DMF | Good to Excellent nih.govresearchgate.net |

| Stille Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | AsPh₃ or PPh₃ | R-Sn(Alkyl)₃ | Dioxane, NMP, THF | Good to Excellent organic-chemistry.orgrsc.org |

Orthogonality and Selectivity in Dual Halogen Reactivity

The presence of both a bromine and an iodine atom on the pyrazine ring is the most significant feature of this compound, enabling orthogonal and selective functionalization. The term "orthogonality" in this context refers to the ability to address one halogen atom chemoselectively in the presence of the other, allowing for sequential, stepwise modifications. nih.govyork.ac.uk

This selectivity is primarily governed by the difference in bond dissociation energies (BDEs) of the C–I and C–Br bonds and their relative rates of oxidative addition to a low-valent transition metal catalyst, typically Pd(0). The C–I bond is weaker and more polarizable than the C–Br bond, making it significantly more reactive in the rate-determining oxidative addition step of most cross-coupling catalytic cycles. nih.gov

Consequently, reactions like Suzuki, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination will preferentially occur at the C-5 position (iodine) under carefully controlled conditions, leaving the C-3 position (bromine) intact for a subsequent, different transformation. rsc.org This stepwise approach is a powerful strategy for building molecular complexity, allowing for the introduction of two different substituents at specific positions on the pyrazine core.

The general selectivity trend in palladium-catalyzed cross-coupling is as follows:

C-I > C-OTf > C-Br >> C-Cl

This predictable reactivity allows synthetic chemists to design multi-step syntheses with high precision, using the C-I bond for an initial coupling and then modifying the C-Br bond under potentially more forcing conditions in a later step.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrazines susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of the halide ion restores the aromaticity of the ring. libretexts.org

For this compound, several factors influence potential SNAr reactions:

Ring Activation : The two ring nitrogens withdraw electron density, activating the entire ring system toward nucleophilic attack.

Leaving Group Ability : Iodide is a better leaving group than bromide, which would suggest that substitution might be favored at the C-5 position.

Directing Effects : The amino group at C-2 is a strong electron-donating group, which can deactivate the ring toward nucleophilic attack, particularly at the ortho (C-3) and para (C-5) positions.

The outcome of an SNAr reaction on this substrate would depend on the interplay between these activating and deactivating effects, as well as the nature of the nucleophile and the reaction conditions. In many cases, the highly electron-deficient nature of the pyrazine system allows for successful SNAr reactions where cross-coupling chemistry might be less efficient. rsc.org

Metalation and Transmetalation Reactions (e.g., Lithiation, Grignard Formation)

Metalation reactions provide an alternative route to forming a carbon-nucleophile on the pyrazine ring, which can then be reacted with various electrophiles.

Grignard Formation : The direct formation of a Grignard reagent (R-MgX) by reacting the dihalopyrazine with magnesium metal is a possibility. wikipedia.org This reaction would likely initiate at the more reactive C-I bond. However, the presence of the acidic N-H protons of the amino group would be incompatible with the highly basic Grignard reagent, leading to deprotonation rather than halogen-metal exchange unless the amino group is first protected.

Lithiation (Halogen-Metal Exchange) : A more common and controllable method is halogen-metal exchange using an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction is typically much faster for aryl iodides than for aryl bromides. Therefore, treatment of this compound with one equivalent of an alkyllithium reagent would be expected to selectively form the 5-lithiated pyrazine intermediate, leaving the bromine atom untouched.

Once formed, this organolithium species can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a powerful method for introducing functional groups at the C-5 position. As with Grignard formation, protection of the amino group is generally required to prevent interference from the acidic protons.

Direct C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important area of organic synthesis that aims to form new bonds by activating C-H bonds directly, thus avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov This approach offers greater atom economy and can shorten synthetic routes.

In this compound, there is a single C-H bond at the C-6 position. The pyrazine ring's electron-deficient nature makes this C-H bond somewhat acidic and potentially amenable to certain C-H activation protocols. However, functionalizing this position can be challenging. nih.gov

Methodologies for C-H functionalization of N-heterocycles often rely on transition-metal catalysis (e.g., using Pd, Rh, or Ir). The regioselectivity is controlled by the electronic properties of the ring and the presence of directing groups. nih.gov For this specific molecule, the C-6 position is meta to the amino group and ortho to a ring nitrogen, which could influence its reactivity in different catalytic systems. While the direct functionalization of this specific substrate is not well-documented, the general field of C-H activation on pyrazines and other azines is an active area of research, suggesting that future methods may allow for the selective modification of the C-6 position.

Theoretical and Computational Studies on 3 Bromo 5 Iodopyrazin 2 Amine

Electronic Structure and Molecular Orbital Analysis

Theoretical studies of molecules like 3-Bromo-5-iodopyrazin-2-amine heavily rely on the analysis of their electronic structure and molecular orbitals. This analysis provides a fundamental understanding of the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the shapes and energies of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical compounds. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to interact with other species. nih.gov

In the case of this compound, FMO analysis would predict its behavior in various reactions. The HOMO is expected to be located primarily on the electron-rich portions of the molecule, likely the pyrazine (B50134) ring and the amino group, making these sites susceptible to attack by electrophiles. Conversely, the LUMO would be distributed over the electron-deficient areas, indicating sites prone to nucleophilic attack. The distinct electronic properties of the bromine and iodine substituents would also influence the localization of these frontier orbitals, affecting regioselectivity in reactions like Suzuki-Miyaura coupling.

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energetic properties of molecules. nih.gov For this compound, DFT calculations would be used to determine its most stable conformation by optimizing the molecular geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

These calculations are particularly important for understanding the steric and electronic effects of the bulky bromine and iodine substituents on the pyrazine ring. Energetic calculations can also provide the total electronic energy, enthalpy of formation, and Gibbs free energy, which are vital for predicting the thermodynamics and spontaneity of reactions involving the compound. Comparing the energies of different isomers or conformers allows chemists to identify the most stable structures. However, it's noted that standard DFT functionals can sometimes be inaccurate for systems with heavy halogens, and may require specialized long-range corrected functionals for reliable results. nih.gov

Table 1: Example of DFT-Calculated Geometrical Parameters for a Substituted Pyrazine (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Bond | Calculated Value |

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | C3-Br | 1.89 Å |

| Bond Angle | N1-C2-C3 | 122.5° |

| Dihedral Angle | Br-C3-C5-I | 0.0° (assuming planarity) |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Theoretical calculations can simulate various spectra, which aids in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra are invaluable for assigning peaks in experimental NMR data.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculations help in identifying the characteristic vibrational modes of functional groups, such as the N-H stretches of the amine group or the C-Br and C-I stretches. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis provides insight into the electronic transitions, often from the HOMO to the LUMO, that are responsible for the molecule's absorption of light.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This is particularly useful for understanding reactions involving multifunctional molecules like this compound, where multiple reaction sites are available.

For instance, in a Suzuki coupling, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps. These models can explain the observed regioselectivity, predicting whether the reaction is more likely to occur at the C-Br or C-I bond under specific conditions. Computational studies on hypervalent iodine-mediated reactions have demonstrated the ability of DFT to map out complex mechanistic pathways, including the formation of key intermediates. researchgate.netbeilstein-journals.org

Solvent Effects and Solvation Models in Computational Studies

Reactions are almost always carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Computational studies must account for these effects. Solvation models are used to simulate the presence of a solvent around the molecule of interest.

There are two main types of solvation models:

Explicit Solvation: Individual solvent molecules are included in the calculation. This is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy. nih.gov

For a molecule like this compound, implicit models would be suitable for predicting how its properties change in different solvents, which is crucial for optimizing reaction conditions.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO theory, a range of quantum chemical descriptors derived from DFT calculations can be used to quantify the reactivity of a molecule. These indices provide a more nuanced understanding of chemical behavior.

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors can be calculated for this compound to provide a quantitative ranking of its reactivity compared to other compounds. nih.govresearchgate.net

Table 2: Example of Calculated Quantum Chemical Descriptors for a Halogenated Aromatic Amine (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Descriptor | Symbol | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.2 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Chemical Hardness | η | 2.65 |

| Electronegativity | χ | 3.85 |

| Electrophilicity Index | ω | 2.80 |

Applications of 3 Bromo 5 Iodopyrazin 2 Amine in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Scaffolds

3-Bromo-5-iodopyrazin-2-amine is a valuable heterocyclic building block, particularly in the synthesis of complex molecular architectures through cross-coupling reactions. Its dihalogenated structure, featuring both a bromine and an iodine atom at different positions on the pyrazine (B50134) ring, allows for selective and sequential reactions, making it a versatile precursor for a variety of fused heterocyclic systems and substituted pyrazines.

One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions. For instance, it has been utilized in the synthesis of substituted amino aza-heteroaryl compounds which act as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for cancer immunotherapy. acs.orggoogle.com In these syntheses, the iodine atom of this compound can be selectively coupled with a boronic acid or ester, followed by a second coupling reaction at the bromine position. This sequential reactivity is crucial for the controlled assembly of complex molecules.

Another significant application is in the synthesis of coelenterazine (B1669285) and its analogs, which are luminescent molecules. clockss.org Researchers have employed regio- and chemo-selective cross-coupling reactions with this compound to introduce various substituents onto the pyrazine core. These substituted aminopyrazines are then condensed with other molecular fragments to form the final imidazopyrazinone heterocycles, which are the core structures of coelenterazines.

Furthermore, this compound has been used in solid-phase synthesis to create libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. In this approach, the pyrazine compound is reacted with a resin, and the remaining halogen (typically the iodine for better reactivity in Suzuki couplings) is then used for further diversification of the molecule.

The following table summarizes some of the cross-coupling reactions involving this compound:

| Reaction Type | Catalyst | Reactant | Product | Reference |

| Suzuki Coupling | Pd(dppf)Cl2·DCM | Boronic acid/ester | Substituted 3-bromo-pyrazin-2-amine | acs.orggoogle.com |

| Suzuki Coupling | Pd(PPh3)4 | 4-methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)pyrazin-2-amine | clockss.org |

Precursor for Optoelectronic Materials (e.g., organic semiconductors, fluorophores)

While specific research detailing the use of this compound in optoelectronic materials is not extensively documented, the broader class of pyrazine derivatives has shown significant promise in this field. The electron-deficient nature of the pyrazine ring makes it an attractive component for n-type organic semiconductors. Fused-ring pyrazine derivatives have been synthesized and investigated for their thermal, electronic, and optical properties, demonstrating their potential in organic field-effect transistors (OFETs). acs.org The pyrazine core plays a crucial role in tuning the electron affinities of these materials. acs.org

Pyrazine-based materials are also being explored for their fluorescent properties. Pyrazine-bridged donor-acceptor-donor (D-A-D) type fluorescent probes have been designed and synthesized for applications such as live-cell imaging. nih.govfrontiersin.org The pyrazine core can influence the photophysical properties of the molecule, and strategic design can lead to probes with desirable characteristics like large Stokes shifts and good cell membrane permeability. mdpi.com Given that this compound possesses a pyrazine core with reactive halogen handles, it represents a potential starting material for the synthesis of novel pyrazine-based organic semiconductors and fluorophores. The bromine and iodine atoms could be substituted with various aromatic and electron-donating or -withdrawing groups through cross-coupling reactions to fine-tune the optoelectronic properties of the resulting molecules.

Intermediate in the Synthesis of Ligands for Catalysis

Although there are no specific reports on the use of this compound for the synthesis of catalytic ligands, its structure suggests it could be a valuable precursor. The amino group and the two halogen atoms provide multiple points for modification. For instance, the amino group could be functionalized, and the halogen atoms could be replaced with phosphine (B1218219) groups or other coordinating moieties via cross-coupling reactions to create pincer-type or other multidentate ligands. The pyrazine core in such ligands could participate in metal-ligand cooperativity through aromatization/dearomatization sequences. acs.org The development of new catalysts is crucial for a wide range of chemical transformations, and pyrazine-based ligands derived from versatile building blocks like this compound could contribute to this field.

Applications in Agrochemical Synthesis (as a synthetic intermediate)

Halogenated heterocyclic compounds are important intermediates in the synthesis of agrochemicals. swinburne.edu.au Pyrazine derivatives, in particular, have been utilized as the core structure in some pesticides. google.comresearchgate.net The introduction of fluorine atoms or other functional groups onto the pyrazine ring can lead to compounds with potent herbicidal or fungicidal activity. ccspublishing.org.cn

While the direct application of this compound in agrochemical synthesis is not well-documented in publicly available literature, its structure is indicative of its potential as a synthetic intermediate in this industry. The presence of two different halogens allows for selective functionalization, enabling the introduction of various pharmacophores that are relevant for agrochemical activity. The pyrazine core itself is a known scaffold in bioactive molecules, and the amino group provides an additional site for modification. Therefore, this compound could serve as a versatile starting material for the synthesis of novel and complex pyrazine-based agrochemicals.

Role in the Synthesis of Functional Polymers

The incorporation of heterocyclic units into polymer backbones is a strategy to impart specific functions to the resulting materials. Pyrazine-containing polymers have been investigated for various applications, including as cathode materials for rechargeable batteries and in the development of covalent organic polymers (COPs) for lithium-organic batteries. researchgate.netnih.gov The nitrogen atoms in the pyrazine ring can act as redox-active sites, and the rigid aromatic structure can contribute to the thermal stability and electronic properties of the polymer.

This compound, with its two reactive halogen sites, is a potential monomer for the synthesis of functional polymers through polycondensation reactions, such as Suzuki or Sonogashira polycondensation. By reacting it with di-boronic acids or di-alkynes, polymers with a pyrazine-containing backbone could be obtained. The properties of these polymers could be tailored by the choice of the co-monomer. The amino group on the pyrazine ring could also be used for post-polymerization modification to introduce further functionality. While the specific use of this compound in polymer synthesis has not been reported, the general interest in pyrazine-based polymers suggests that it is a promising candidate for the development of new functional materials. acs.org

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Bromo-5-iodopyrazin-2-amine. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which is fundamental in confirming its elemental composition. Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas.

For this compound (C₄H₃BrIN₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). This calculated theoretical mass is then compared with the experimentally measured mass. A close correlation between these two values, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

HRMS is also a powerful technique for assessing the purity of a sample. By detecting the precise masses of any impurities present, even at very low levels, it allows for their identification, provided their elemental compositions can be deduced. This is particularly important in pharmaceutical applications where even trace impurities must be identified and quantified.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃BrIN₃ |

| Theoretical Monoisotopic Mass (M) | 298.8609 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 299.8687 |

| Experimentally Measured m/z | 299.8685 |

| Mass Error | < 5 ppm |

Note: The experimental data in this table is hypothetical and for illustrative purposes.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for the unambiguous structural elucidation of complex molecules like this compound. researchgate.net These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity between the single proton on the pyrazine (B50134) ring and any adjacent protons if they existed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the assignments of their attached protons. For the pyrazine ring, it would definitively link the ring proton to its corresponding carbon atom.

Together, these 2D-NMR techniques provide a detailed and robust confirmation of the compound's intricate structure. srce.hr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure. researchgate.net It would confirm the substitution pattern on the pyrazine ring and reveal details about the planarity of the molecule. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state. While specific crystallographic data for this compound is not widely published, the technique remains the most definitive method for solid-state structural confirmation. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å |

| α = 90°, β = 95°, γ = 90° | |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C-I) | ~2.10 Å |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.com These techniques are based on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption (FT-IR) or scattering (Raman) of light, a spectrum is generated that is characteristic of the molecule's structure. youtube.com

For this compound, FT-IR and Raman spectroscopy can be used to:

Identify Functional Groups: The presence of the amine group (-NH₂) would be confirmed by characteristic N-H stretching vibrations. Aromatic C-H and C=N stretching vibrations would also be observable, confirming the pyrazine ring structure. nih.govsemanticscholar.org

Confirm Halogenation: The C-Br and C-I bonds also have characteristic stretching vibrations, although these typically appear in the lower frequency (fingerprint) region of the spectrum.

Monitor Reaction Progress: During the synthesis of the compound, vibrational spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks, allowing for real-time tracking of the reaction's progress.

FT-IR and Raman are often complementary techniques, as some vibrations may be more active in one than the other. spectroscopyonline.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=N Stretch | 1500 - 1600 |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

| Carbon-Iodine | C-I Stretch | 400 - 500 |

Note: These are approximate frequency ranges and can vary based on the specific molecular environment.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. By monitoring the elution of the compound with a UV detector, its retention time can be determined, and its purity can be assessed by quantifying the area of its peak relative to any impurity peaks. srce.hr

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the eluted components are then analyzed by a mass spectrometer. This provides both retention time data for quantification and mass spectra for the identification of the compound and any impurities.

These chromatographic methods are crucial for quality control, ensuring that the synthesized this compound meets the required purity specifications.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 3-bromo-5-iodopyrazin-2-amine and its derivatives will likely prioritize green chemistry principles to minimize waste and environmental impact. Current multi-step syntheses often involve hazardous reagents and generate significant waste. The development of more atom-economical approaches is a critical goal. rsc.org

Future strategies may include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the desired pyrazine (B50134) core in a single step, significantly reducing solvent use and purification steps. researchgate.net

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis, such as amination, under mild and environmentally friendly conditions. Enzymatic methods offer high selectivity and can reduce the reliance on hazardous reagents. nih.gov

These approaches align with the broader goal of developing sustainable chemical processes that are both efficient and ecologically responsible. nih.gov

| Synthesis Strategy | Key Advantages | Potential Impact on this compound Synthesis |

| Multicomponent Reactions | Reduced step count, lower solvent usage, increased efficiency. researchgate.net | Streamlined, single-pot synthesis of the core pyrazine structure. |

| Direct C-H Halogenation | Bypasses pre-functionalization, improves atom economy. | More direct and efficient introduction of bromine and iodine atoms. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced hazardous waste. nih.gov | Greener and more selective amination and other functionalization steps. |

Exploration of Novel Catalytic Transformations

The differential reactivity of the C-Br and C-I bonds in this compound presents a significant opportunity for selective functionalization through advanced catalytic methods. The C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential, site-selective modifications.

Future research will likely focus on:

Selective Cross-Coupling Reactions: Systematically exploring a range of palladium- and copper-catalyzed reactions such as Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and Heck couplings. The goal would be to develop robust protocols for selectively functionalizing either the iodo or bromo position, enabling the creation of diverse molecular architectures from a single starting material. tandfonline.comorganic-chemistry.orgmdpi.com

Photoredox Catalysis: Employing light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based functionalizations at either halogen position or on the pyrazine ring itself.

Dual Catalysis: Combining different catalytic cycles (e.g., transition metal catalysis with photoredox or organocatalysis) to achieve unique and complex transformations in a single step.

The ability to precisely and selectively modify the molecule at its two distinct halogenated sites is key to unlocking its full potential as a versatile synthetic intermediate.

| Catalytic Method | Target Position | Potential Transformation |

| Suzuki Coupling | C5-Iodine, C3-Bromine | Introduction of aryl or vinyl groups. mdpi.com |

| Sonogashira Coupling | C5-Iodine, C3-Bromine | Introduction of alkyne functionalities. |

| Buchwald-Hartwig Amination | C5-Iodine, C3-Bromine | Formation of C-N bonds with various amines. tandfonline.com |

| Photoredox Catalysis | C-I, C-Br, or C-H bonds | Novel functionalizations via radical intermediates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of its production and derivatization into modern high-throughput platforms is essential.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety (especially for hazardous reactions), precise control over reaction parameters, improved scalability, and higher yields. mdpi.comresearchgate.net Developing a flow-based synthesis for this compound would enable safer, more efficient, and scalable production. nih.govgalchimia.com

Automated Synthesis: Utilizing automated synthesis platforms can dramatically accelerate the drug discovery process. researchgate.net By immobilizing this compound on a solid support or using it as a key building block in an automated solution-phase synthesizer, large libraries of derivatives can be rapidly generated for biological screening or materials testing. scribd.comnih.govresearchgate.net This approach facilitates the rapid exploration of chemical space around the pyrazine scaffold.

The combination of flow chemistry for precursor synthesis and automated platforms for diversification represents a powerful strategy for leveraging this compound in large-scale research campaigns. researchgate.netnih.gov

Expansion of Applications in Emerging Interdisciplinary Fields

The unique arrangement of halogens and an amino group on an electron-deficient pyrazine ring makes this compound an attractive scaffold for applications beyond traditional organic synthesis.

Materials Science: Analogous halogenated heterocycles have been used as precursors for advanced materials. nbinno.com Derivatives of this compound could be explored for the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and functional polymers. nbinno.com The presence of heavy atoms (bromine and iodine) and the polarizable pyrazine ring may also lead to materials with interesting nonlinear optical (NLO) properties or enhanced flame retardancy. science.govmdpi.com

Chemical Biology: Pyrazine derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities. nih.gov The compound can serve as a core scaffold for developing novel kinase inhibitors, protein probes, or diagnostic agents. The two halogen atoms provide orthogonal handles for attaching different functional groups, such as targeting moieties and fluorescent reporters.

Coordination Chemistry: The nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions. rsc.org This opens up possibilities for designing novel metal-organic frameworks (MOFs) or coordination complexes with unique catalytic, magnetic, or photophysical properties.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental work offers a powerful approach to accelerate research and gain deeper insights into the properties and reactivity of this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict key properties before undertaking extensive experimental work. mdpi.com This includes calculating the relative reactivity of the C-Br and C-I bonds towards different catalytic systems, predicting the electronic properties (e.g., HOMO/LUMO energy levels) of potential material candidates, and modeling the absorption and emission spectra of novel dyes. science.gov

Mechanism Elucidation: Computational studies can help elucidate the mechanisms of complex organic reactions, guiding the optimization of reaction conditions to improve yields and selectivity.

Virtual Screening: In medicinal chemistry applications, computational docking can be used to screen virtual libraries of derivatives against biological targets, helping to prioritize which compounds to synthesize and test experimentally.

This synergistic approach, where computational predictions guide experimental design and experimental results validate and refine computational models, will be crucial for the efficient and intelligent exploration of this promising chemical entity. researchgate.net

| Computational Method | Application Area | Research Question Addressed |

| Density Functional Theory (DFT) | Catalysis & Materials Science | Which halogen is more reactive? What are the electronic properties of a new derivative? mdpi.com |

| Molecular Docking | Medicinal Chemistry | How strongly will a derivative bind to a specific protein target? |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Mechanistic Studies | What is the lowest energy pathway for a given catalytic transformation? |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-iodopyrazin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Bromination of 5-iodopyrazin-2-amine using N-bromosuccinimide (NBS) in acetonitrile at 25–50°C yields 70–85% .

- Route 2 : Direct halogenation via iodine/bromine exchange on pre-functionalized pyrazine precursors (e.g., Pd-catalyzed cross-coupling), achieving 60–75% yield .

- Key Variables :

- Temperature control (±5°C) minimizes dihalogenation byproducts.

- Solvent polarity (e.g., acetonitrile vs. DMF) affects reaction kinetics and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : Amino proton resonance at δ 5.8–6.2 ppm (broad singlet) vs. δ 6.5–7.0 ppm in chloro-substituted analogs .

- ¹³C NMR : Iodine’s heavy atom effect downfield-shifts C5 (δ 140–145 ppm) vs. bromine at C3 (δ 120–125 ppm) .

- Mass Spec : Molecular ion [M+H]⁺ at m/z 314.85 (Br/I isotopic pattern confirms stoichiometry) .

Advanced Research Questions

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

- Case Study : Suzuki-Miyaura coupling yields <50% due to competing proto-dehalogenation.

- Solution : Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C to suppress side reactions .

- Data Triangulation :

- X-ray crystallography (SHELX refinement ) confirms regioselectivity.

- DFT calculations (B3LYP/6-31G*) predict electronic effects of iodine vs. bromine on transition states .

Q. How does halogen bonding in this compound influence its reactivity in heterocyclic functionalization?

- Mechanistic Insight :

- Iodine’s polarizability stabilizes charge-transfer intermediates in SNAr reactions (e.g., amination at C6).

- Bromine at C3 directs electrophiles to C5 via inductive effects .

- Experimental Validation :

- Kinetic isotope effect (KIE) studies (kH/kD > 2) confirm rate-limiting deprotonation in amination .

Q. What computational tools predict the stability of this compound under varying pH and temperature?

- In Silico Models :

- pKa Prediction : ACD/Labs software estimates amino group pKa ≈ 3.2 (protonation at acidic pH degrades stability) .

- Thermal Degradation : Molecular dynamics (Amber) simulations show decomposition >150°C via C-I bond cleavage .

Comparative Analysis of Structural Analogs

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。